molecular formula C5H9NO3 B1607316 4-Hydroxy-L-proline CAS No. 6912-67-0

4-Hydroxy-L-proline

Cat. No. B1607316
CAS RN: 6912-67-0
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-BKLSDQPFSA-N
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Description

4-Hydroxy-L-proline , also known as trans-4-hydroxy-L-proline (t4Hyp) , is an essential amino acid. It is a hydroxylated derivative of proline and plays crucial roles in various biological processes. Notably, it is a major component of collagen proteins, which form the structural framework of connective tissues such as skin, tendons, cartilage, blood vessels, and bone. In collagen, 4-Hydroxy-L-proline occurs exclusively in the Y position of the Gly-X-Y repeat sequence. Beyond its structural function, recent evidence suggests that 4-Hydroxy-L-proline may scavenge oxidants, regulate cellular reduction states, and influence the expression of antioxidative enzymes .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-L-proline consists of a proline backbone with an additional hydroxyl group attached to the fourth carbon atom. Its chemical formula is C5H9NO3. For a visual representation, refer to the ChemSpider entry .


Chemical Reactions Analysis

4-Hydroxy-L-proline participates in various chemical reactions, including posttranslational modifications in proteins. It is essential for collagen synthesis, protein secretion, and maintaining the triple-helical conformation. Additionally, it serves as a precursor for glycine, pyruvate, and glucose synthesis .

Scientific Research Applications

1. Enzymatic Production and Organic Synthesis

4-Hydroxy-L-proline is a valuable chiral building block in organic synthesis, particularly for pharmaceuticals. It's often produced enzymatically by microorganisms and enzymes like L-proline trans-4- and cis-3-hydroxylase. Novel L-proline cis-4-hydroxylases have been discovered, which convert free L-proline to cis-4-hydroxy-L-proline, expanding the availability of hydroxyproline isomers (Hara & Kino, 2009).

2. Metabolic Engineering for Synthesis in Microorganisms

Trans-4-hydroxy-L-proline is industrially significant, mainly produced via fermentative production in microorganisms. Advances in metabolic engineering have led to effective microbial cell factories for improved biosynthetic pathways of trans-4-hydroxy-L-proline (Zhang et al., 2021).

3. Structural and Vibrational Properties

The structural, vibrational, and electronic properties of cis and trans conformers of 4-hydroxy-L-proline have been explored using density functional approaches, contributing to understanding its role in protein stability and potential pharmaceutical applications (Srivastava et al., 2014).

4. Hydroxyproline-Derived Biomimetic and Biodegradable Polymers

4-Hydroxy-L-proline, naturally found in proteins like collagens, is an interesting building block for designing novel biomimetic and biodegradable polymers. These polymers have significant applications in materials science and biological systems (Tian, Wang, & Lu, 2021).

5. Role in Biochemical Markers and Disease Pathogenesis

Hydroxyproline, including its isomeric forms like trans-4-hydroxy-L-proline, has been identified as a potential biochemical marker. Its metabolism is crucial in understanding the pathogenesis of various diseases, offering insights into molecular pathophysiology and treatment approaches (Srivastava et al., 2016).

6. Nutrition and Cell Signaling

Trans-4-hydroxy-L-proline plays a significant role in nutrition and cell signaling, particularly in animals. It's abundant in collagen and influences connective tissue structure, cell metabolism, and responses to nutritional changes (Hu, He, & Wu, 2021).

properties

IUPAC Name

(2S)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

4-Hydroxy-L-proline

CAS RN

6912-67-0
Record name Proline, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,850
Citations
Y Lim, YH Choi, J Park - Journal of the American Chemical …, 1999 - ACS Publications
… To synthesize biodegradable, biocompatible, and polyamine-containing polycationic polymer, 4-hydroxy-l-proline was chosen as a monomer since it is a major constituent of collagen, …
Number of citations: 272 pubs.acs.org
T Shibasaki, H MoRI, A Ozaki - Bioscience, biotechnology, and …, 2000 - jstage.jst.go.jp
… trans-4-Hydroxy-L-proline(Hyp) was produced and accumulated to 41 g/ L (87% yield from … trans-4-Hydroxy—L—proline (Hyp) is a useful chiral synthon for the chemical syntheses of …
Number of citations: 120 www.jstage.jst.go.jp
D Putnam, R Langer - Macromolecules, 1999 - ACS Publications
… of 4-hydroxy-l-proline because the ester … -4-hydroxy-l-proline via DCC/DMAP-activated polycondensation, deprotection of the N-protecting group to produce poly(4-hydroxy-l-proline …
Number of citations: 204 pubs.acs.org
XC Wang, J Liu, J Zhao, XM Ni, P Zheng, X Guo… - Journal of bioscience …, 2018 - Elsevier
trans-4-Hydroxy-l-proline (trans-4Hyp) is widely used as a valuable building block for the organic synthesis of many pharmaceuticals such as carbapenem antibiotics. The major …
Number of citations: 26 www.sciencedirect.com
R Hara, K Kino - Biochemical and Biophysical Research …, 2009 - Elsevier
… Herein we report novel l-proline cis-4-hydroxylases converting free l-proline to cis-4-hydroxy-l-proline. Two genes encoding uncharacterized proteins from Mesorhizobium loti and …
Number of citations: 108 www.sciencedirect.com
M Long, M Xu, Z Ma, X Pan, J You, M Hu, Y Shao… - Science …, 2020 - science.org
… −1 trans-4-hydroxy-l-proline with 10 g L … 4-hydroxy-l-proline with 4.3 g L −1 l-proline retained. Finally, rationally designed l-proline hydroxylase gave 54.8 g L −1 trans-4-hydroxy-l-proline …
Number of citations: 35 www.science.org
BJ Levin, YY Huang, SC Peck, Y Wei… - Science, 2017 - science.org
… Hypothesizing that these enzymes might participate in the same pathway, we considered the nonproteinogenic amino acid trans-4-hydroxy-l-proline (Hyp) as a potential substrate for …
Number of citations: 141 www.science.org
Y Yukawa, Y Inomata, T Takeuchi, M Shimoi… - Bulletin of the Chemical …, 1982 - journal.csj.jp
… carboxyl oxygen atoms of 4-hydroxy-L-proline coordinate forkedly to two cadmium atoms. The ligand is a zwitter ion in the complex. Amino acids such as 4-hydroxy-L-proline (Hhpro) …
Number of citations: 54 www.journal.csj.jp
MJ Blanco, FJ Sardina - The Journal of Organic Chemistry, 1996 - ACS Publications
… We have developed a short, efficient, and stereoselective synthesis of polyhydroxylated pyrrolidine and indolizidine glycosidase inhibitors starting from 4-hydroxy-l-proline. The regio- …
Number of citations: 59 pubs.acs.org
X Chen, J Yi, J Liu, Q Luo, L Liu - Microbial Biotechnology, 2021 - Wiley Online Library
Trans‐4‐hydroxy‐l‐proline (Hyp) is a useful chiral building block for production of many nutritional supplements and pharmaceuticals. However, it is still challenging for industrial …

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